4-methyl-4'-propyl-1,1'-Biphenyl
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Overview
Description
4-Methyl-4’-propyl-1,1’-Biphenyl is an organic compound that belongs to the biphenyl family. It consists of two benzene rings connected by a single bond, with a methyl group attached to one benzene ring and a propyl group attached to the other. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4’-propyl-1,1’-Biphenyl can be achieved through several methods. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of 4-Methyl-4’-propyl-1,1’-Biphenyl may involve multi-step processes that ensure high yield and purity. For example, the chloromethylation of biphenyl followed by refining steps can produce high-purity 4-Methyl-4’-propyl-1,1’-Biphenyl . The use of novel solvents and optimized reaction conditions can further enhance the efficiency and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4’-propyl-1,1’-Biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding biphenyl alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions include biphenyl ketones, carboxylic acids, alcohols, and various substituted biphenyl derivatives .
Scientific Research Applications
4-Methyl-4’-propyl-1,1’-Biphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-4’-propyl-1,1’-Biphenyl involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methylbiphenyl: Similar structure but lacks the propyl group.
4-Propylbiphenyl: Similar structure but lacks the methyl group.
4-Methyl-4’-ethyl-1,1’-Biphenyl: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
4-Methyl-4’-propyl-1,1’-Biphenyl is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity and physical properties. This combination of substituents can lead to distinct applications and functionalities compared to its similar compounds .
Properties
CAS No. |
117713-15-2 |
---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-methyl-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-4-14-7-11-16(12-8-14)15-9-5-13(2)6-10-15/h5-12H,3-4H2,1-2H3 |
InChI Key |
MYPHJNJOMQFYGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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